(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
This compound features a central thiazole ring substituted at the 4-position with a furan-2-yl group and at the 2-position with a (2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile moiety. The (E)-configuration of the acrylonitrile group ensures spatial orientation critical for intermolecular interactions, such as π-π stacking or hydrogen bonding.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-21-16-6-5-12(9-17(16)22-2)8-13(10-19)18-20-14(11-24-18)15-4-3-7-23-15/h3-9,11H,1-2H3/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQFIILRUKYTFN-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(3,4-dimethoxyphenyl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a novel chalcone derivative that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by an α,β-unsaturated carbonyl system typical of chalcones. The presence of both a furan ring and a dimethoxyphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H14N2O4S |
| Molecular Weight | 302.34 g/mol |
| CAS Number | 137444-59-8 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of various enzyme activities.
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK pathways.
- Anticonvulsant Activity : Similar thiazole derivatives have demonstrated anticonvulsant properties in animal models, indicating potential neuroprotective effects .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of A549 human lung adenocarcinoma cells with an IC50 value comparable to established chemotherapeutics .
Anticonvulsant Effects
In studies involving animal models, compounds similar to this chalcone derivative have demonstrated anticonvulsant effects. For example, thiazole-based compounds were evaluated for their anticonvulsant activity in picrotoxin-induced convulsion models, showing promising results .
Case Studies and Research Findings
- Cytotoxicity Studies : A study conducted on various derivatives revealed that modifications in the phenyl ring significantly affected cytotoxic activity against cancer cell lines. The introduction of electron-donating groups enhanced the overall potency of these compounds .
- Structure-Activity Relationship (SAR) : An analysis of similar thiazole derivatives indicated that specific substitutions on the thiazole moiety were crucial for enhancing biological activity. For instance, compounds with methyl substitutions at certain positions exhibited higher cytotoxicity against cancer cells compared to their unsubstituted counterparts .
Scientific Research Applications
Anticancer Activity
Research indicates that chalcone derivatives exhibit significant anticancer properties. The compound has shown potential in:
- Inducing Apoptosis : It activates caspase pathways, leading to programmed cell death in cancer cells.
- Inhibiting Cell Proliferation : Modulates signaling pathways such as PI3K/Akt and MAPK, which are crucial for cancer cell growth and survival.
Case Study : A study demonstrated that similar chalcone derivatives effectively inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanisms involved include the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Antimicrobial Properties
The compound has exhibited antimicrobial activity against various pathogens. Its ability to disrupt bacterial cell membranes and inhibit biofilm formation makes it a candidate for developing new antimicrobial agents.
Pesticidal Activity
Chalcones have been explored for their potential as natural pesticides due to their ability to inhibit plant pathogens. The compound's structural features may contribute to its efficacy against fungal infections in crops.
Research Findings : Field studies have shown that similar compounds can reduce the incidence of fungal diseases in crops by enhancing plant defense mechanisms. This application is particularly relevant in sustainable agriculture practices aiming to reduce chemical pesticide usage.
Photovoltaic Materials
Recent studies have explored the use of chalcone derivatives in organic photovoltaic devices due to their favorable electronic properties. The incorporation of (2E)-3-(3,4-dimethoxyphenyl)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile into polymer matrices has shown promise in improving the efficiency of solar cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Structural and Functional Insights:
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s furan-2-yl group (electron-rich) contrasts with nitro (electron-withdrawing in ) or chloro (electron-withdrawing in ) substituents. Furan may improve π-π interactions in biological systems while reducing toxicity compared to nitro groups .
- Bioavailability : The 3,4-dimethoxyphenyl moiety is conserved across analogs, suggesting its role in modulating solubility or receptor binding. Fluorophenyl substitutions (e.g., ) often enhance metabolic stability, whereas butylphenyl () increases lipophilicity.
- Synthetic Accessibility : describes methods for synthesizing acrylonitrile derivatives, suggesting that the target compound could be prepared via similar condensation reactions.
Physicochemical Properties:
- The target compound’s molecular formula is inferred as C₁₉H₁₅N₃O₃S (assuming furan replaces nitro in ), yielding a molecular weight of ~377.41 g/mol.
- Compared to the nitro-substituted analog (393.42 g/mol ), the furan group reduces molecular weight and may lower melting points due to decreased polarity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
